Fmoc-D-Cys(Mtt)-OH

Description

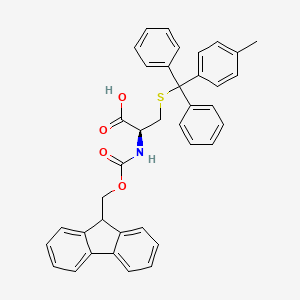

Chemical Structure

Fmoc-D-Cys(Mtt)-OH is a chiral molecule whose structure is defined by a central D-cysteine core. The alpha-amino group of the D-cysteine is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the thiol group of the side chain is protected by an acid-labile 4-methyltrityl (Mtt) group. The carboxyl group remains free, enabling its participation in peptide bond formation.

Key Functional Groups:

D-Cysteine: The core amino acid, providing the peptide backbone structure and the unique thiol side chain.

Fmoc (9-Fluorenylmethoxycarbonyl) Group: Attached to the α-amino group, this protecting group is stable to acidic conditions but is readily removed by a base, typically piperidine (B6355638), during SPPS.

Mtt (4-Methyltrityl) Group: A bulky, acid-sensitive group protecting the reactive thiol (-SH) of the cysteine side chain, preventing unwanted side reactions such as oxidation to a disulfide.

Carboxyl Group (-COOH): The reactive site for coupling to the amino group of the subsequent amino acid in the peptide sequence.

Physicochemical Properties

This compound is typically a white to off-white powder. chemimpex.com Its hydrophobic nature, enhanced by the bulky Mtt and Fmoc groups, influences its solubility, making it soluble in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM). chemimpex.comglpbio.com

| Property | Value |

| CAS Number | 252206-29-4 |

| Molecular Formula | C₃₈H₃₃NO₄S |

| Molecular Weight | 599.75 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, DMF, DCM |

| Storage Conditions | 2-8 °C or -20°C |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCZXLMDPCBTSL-PGUFJCEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701131358 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252206-29-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252206-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methylphenyl)diphenylmethyl]-D-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701131358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in Peptide Synthesis

This compound as a Building Block in Fmoc Solid-Phase Peptide Synthesis (SPPS)

In the standard Fmoc SPPS cycle, the Fmoc group on the N-terminus of the growing peptide chain is removed with a mild base, typically a solution of piperidine (B6355638) in DMF. The newly liberated amino group is then coupled to the carboxylic acid of the incoming Fmoc-protected amino acid, such as this compound. This cycle of deprotection and coupling is repeated to elongate the peptide chain.

The Mtt group on the cysteine side chain remains intact during the repetitive base treatments used for Fmoc group removal. nih.gov It is also stable under the conditions used for coupling reactions. This stability is crucial as it prevents the highly reactive thiol group from undergoing premature oxidation or other undesired side reactions during the synthesis.

The key advantage of the Mtt group lies in its acid lability. It can be selectively removed on the solid phase using very mild acidic conditions, such as 1-2.5% trifluoroacetic acid (TFA) in DCM, often in the presence of a scavenger like triisopropylsilane (B1312306) (TIS). rsc.orgnih.gov This selective deprotection allows for specific modifications of the cysteine residue while the peptide is still attached to the resin and other side-chain protecting groups (like tBu) are still in place. nih.gov This feature is particularly valuable for the synthesis of:

Cyclic peptides: On-resin disulfide bridges can be formed between two Cys(Mtt) residues or between a Cys(Mtt) and another orthogonally protected cysteine residue after selective deprotection.

Branched peptides: The deprotected thiol can serve as a handle for the attachment of other molecules. sigmaaldrich.com

Peptide conjugates: The thiol group can be specifically labeled with fluorescent probes, lipids, or other moieties. chemimpex.com

The 4-methoxytrityl (Mmt) group is even more acid-labile than Mtt. peptide.com It can be removed with as little as 1% TFA in DCM. sigmaaldrich.com This high sensitivity makes it useful for syntheses where very mild deprotection conditions are required. The Mmt group is orthogonal to the tBu group and can be used in combination with other protecting groups like Acm for the synthesis of peptides with multiple disulfide bonds. sigmaaldrich.com

The acetamidomethyl (Acm) group is stable to the acidic conditions used in SPPS, including final cleavage with TFA. sigmaaldrich.com Its removal typically requires treatment with reagents like mercury(II) acetate (B1210297) or iodine. sigmaaldrich.comchemicalbook.com This orthogonality makes Fmoc-Cys(Acm)-OH an excellent choice for strategies involving the formation of multiple disulfide bridges, where other acid-labile protecting groups are removed first. chemicalbook.com

The tert-butyl (tBu) group is stable to the mild base used for Fmoc removal and to the mild acid used for Mtt or Mmt removal. peptide.com It is typically cleaved during the final step of peptide synthesis when the peptide is cleaved from the resin using a strong acid cocktail, such as 95% TFA. chemsrc.com Fmoc-Cys(tBu)-OH is often used for the incorporation of cysteine residues that are intended to remain protected until the final deprotection step. peptide.com

The S-tert-butylthio (StBu) group is stable to TFA. sigmaaldrich.com It is removed by reduction with thiol-containing reagents like dithiothreitol (B142953) (DTT) or phosphines. sigmaaldrich.com This unique cleavage condition provides another level of orthogonality, allowing for selective deprotection of cysteine residues on the solid phase or in solution. sigmaaldrich.com

The tetrahydropyranyl (Thp) group is an acid-labile protecting group that has been shown to be a superior alternative to Trt in some cases, as it can reduce racemization and side reactions. It is cleaved by TFA during the final deprotection step.

The diphenylmethyl (Dpm) group exhibits intermediate acid lability, being stable to the low concentrations of TFA used to remove Mtt but cleaved by higher concentrations (e.g., 95% TFA). sigmaaldrich.com This property allows for its use in combination with Mmt for the regioselective formation of disulfide bridges. sigmaaldrich.com

The 2,4,6-trimethoxyphenylthio (STmp) group is a highly labile disulfide-based protecting group. peptide.com It can be removed rapidly under mild reducing conditions, making it a valuable alternative to the often difficult-to-remove StBu group. peptide.com This allows for efficient on-resin disulfide bridge formation. sigmaaldrich.com

Comparison with Other Cysteine Protecting Groups in Fmoc SPPS

Synthesis and Incorporation of this compound in Peptide Chains

The strategic use of N-α-Fmoc-D-cysteine(S-Mtt)-OH as a building block in solid-phase peptide synthesis (SPPS) is critical for the creation of complex peptides, particularly those requiring selective, on-resin modification of the cysteine thiol group. The 4-methyltrityl (Mtt) group is a highly acid-labile protecting group, which allows for its removal under conditions that leave other, more robust protecting groups like tert-butyl (tBu) and the peptide-resin linkage intact. This orthogonality is fundamental to its utility. chemimpex.com

The synthesis of this compound typically involves the protection of the D-cysteine thiol with a 4-methyltrityl group, followed by the attachment of the 9-fluorenylmethoxycarbonyl (Fmoc) group to the alpha-amino function. A common method for the second step is the reaction with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). researchgate.net

Once synthesized, the incorporation of this compound into a growing peptide chain follows the standard iterative cycles of Fmoc-SPPS. chapman.edumdpi.com The process involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically with a piperidine solution, followed by the coupling of the activated this compound to the newly freed amino group. chapman.eduiris-biotech.de This cycle is repeated for each subsequent amino acid in the sequence. iris-biotech.de The Mtt group's hydrophobicity can also enhance the solubility of the protected amino acid in the organic solvents used during synthesis. chemimpex.com

Coupling Efficiency and Optimization

The efficiency of incorporating this compound can be variable and is influenced by several factors, primarily the significant steric hindrance posed by the bulky Mtt protecting group. This bulkiness can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, potentially leading to slow or incomplete coupling reactions. Research on the similarly structured building block, Fmoc-Dab(Mtt)-OH, has shown it to have "abnormally poor coupling efficiency," a challenge that is likely shared by this compound due to the common Mtt group and Fmoc-protected backbone. researchgate.net

Incomplete coupling results in deletion sequences, which are difficult to separate from the target peptide during purification. iris-biotech.de Therefore, optimizing the coupling step is crucial for a successful synthesis. Strategies for optimization often involve adjusting reaction times, the choice of coupling reagents, and the use of reaction-enhancing technologies. Monitoring the reaction for completion using qualitative tests like the Kaiser test is highly recommended to ensure all free amines have reacted before proceeding to the next cycle. iris-biotech.de

| Factor Affecting Efficiency | Optimization Strategy | Rationale |

| Steric Hindrance | Use potent coupling reagents (e.g., HATU, HCTU, DEPBT). mdpi.comresearchgate.net | More reactive reagents can overcome the energy barrier imposed by the bulky Mtt group. |

| Incomplete Reaction | Increase reaction time; perform a second (double) coupling. | Provides more time for the sterically hindered reaction to proceed to completion. |

| Reaction Conditions | Employ microwave-assisted synthesis protocols. acs.org | Microwave energy can accelerate coupling kinetics, although temperatures should be controlled (e.g., ≤50 °C for Cysteine) to prevent side reactions like racemization. acs.orgresearchgate.net |

| Process Control | Monitor coupling completion with qualitative tests (e.g., Kaiser test). iris-biotech.de | Confirms the absence of unreacted amino groups before the next deprotection step, preventing the formation of deletion sequences. |

Addressing Challenges in Coupling

The primary challenges in coupling this compound are the risks of side reactions and the selection of an appropriate activation method that balances reactivity with the preservation of stereochemical integrity.

A significant challenge associated with sterically hindered, orthogonally protected amino acids is the potential for intramolecular side reactions. For Fmoc-Dab(Mtt)-OH, a building block with the same Fmoc N-terminal and Mtt side-chain protection as the subject compound, rapid intramolecular lactamization has been identified as a major cause of poor coupling efficiency. researchgate.net This occurs when the activated carboxyl group reacts with the side-chain amine instead of the intended N-terminal amine of the peptide on the resin.

While D-cysteine has a thiol rather than an amine on its side chain, a similar intramolecular cyclization can occur, which would lead to the formation of a thialactam-like structure. This intramolecular reaction effectively consumes the activated amino acid, preventing its incorporation into the peptide chain and resulting in a truncated sequence. The propensity for this side reaction is highly dependent on the coupling conditions. researchgate.net The use of a pre-activation step, where the amino acid is allowed to sit with the coupling reagent before being added to the resin, can often exacerbate this problem. researchgate.net Therefore, protocols that avoid or minimize pre-activation time are often preferred for such building blocks.

The choice of coupling reagent and protocol is paramount to successfully incorporating this compound while minimizing side reactions like racemization and premature deprotection. Cysteine derivatives are particularly susceptible to racemization, especially when activated in the presence of a strong base. sigmaaldrich.com

Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC), when used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure, are a classic choice. acs.orgbachem.com This combination is often recommended for racemization-prone residues like cysteine because the coupling can proceed under base-free conditions, thereby suppressing epimerization. bachem.com

More potent aminium/uronium and phosphonium-based reagents, such as HATU, HBTU, and PyBOP, are often employed to overcome the steric hindrance of the Mtt group. chapman.edumdpi.com However, these are typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), which increases the risk of racemization for cysteine. chapman.edu For particularly difficult couplings, such as those involving Fmoc-Dab(Mtt)-OH, the phosphonium (B103445) reagent 3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT) has been shown to be effective, especially when used in a protocol that avoids pre-incubation, thereby minimizing the lactamization side reaction. researchgate.net

| Coupling Reagent Class | Examples | Suitability for this compound | Key Considerations |

| Carbodiimides | DIC/HOBt, DIC/Oxyma Pure | Good . Recommended for minimizing racemization. acs.orgbachem.com | May have lower reactivity, potentially requiring longer coupling times or double coupling for the sterically hindered residue. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Effective but with caution . High reactivity overcomes steric bulk. chapman.edumdpi.com | Typically requires a base (e.g., DIPEA) which significantly increases the risk of racemization for cysteine residues. chapman.edu |

| Phosphonium Salts | PyBOP, DEPBT | Very Good . High reactivity and some reagents (DEPBT) show resistance to racemization. researchgate.netacs.org | DEPBT was successful for the analogous Fmoc-Dab(Mtt)-OH by avoiding pre-activation, suggesting a similar protocol could be beneficial here. researchgate.net |

Selective Deprotection Strategies of the Mtt Group in Fmoc D Cys Mtt Oh

Acidolytic Cleavage of Mtt

The primary method for the removal of the Mtt group is through acid-mediated cleavage, a process known as acidolysis. This reaction involves the protonation of the ether linkage followed by the departure of the stable Mtt cation.

The selective cleavage of the Mtt group is typically achieved using a solution of dilute trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comnih.gov A common concentration used is 1% TFA in DCM. nih.govresearchgate.netresearchgate.netnih.gov This mild acidic condition is generally sufficient to cleave the Mtt group without significantly affecting other acid-sensitive protecting groups, such as the tert-butyl (tBu) group, or the bond linking the peptide to acid-labile resins like Wang or Rink amide resins. 5z.comresearchgate.net

The reaction time for Mtt deprotection can vary, but treatments are often repeated multiple times to ensure complete removal. researchgate.net For instance, a procedure may involve suspending the resin in a solution of 1% TFA and 2% triisopropylsilane (B1312306) (TIS) in DCM for 30 minutes, with the process repeated until the characteristic yellow color of the Mtt cation is no longer observed in the filtrate. peptide.comresearchgate.net Some protocols suggest multiple short treatments, such as 3 to 5-minute incubations repeated several times. researchgate.net Alternative conditions that have been explored include mixtures of acetic acid, trifluoroethanol (TFE), and DCM, or solutions containing hexafluoroisopropanol (HFIP). researchgate.netresearchgate.net For example, a mixture of acetic acid/trifluoroethanol/DCM in a 1:2:7 ratio has been used. nih.gov However, in some cases, these conditions have led to premature cleavage of the peptide from the resin. nih.govresearchgate.net

| Reagent Composition | Time | Observations |

| 1% TFA in DCM | 1 hour | Achieved selective deprotection, but in some cases, led to cleavage from the resin. nih.govresearchgate.net |

| Acetic acid/TFE/DCM (1:2:7) | 1 hour | Achieved selective deprotection, but also resulted in cleavage from the resin in some instances. nih.govresearchgate.net |

| 1% TFA, 1-2% TIS in DCM | 5-30 minute incubations, repeated | Effective for selective removal. peptide.comresearchgate.netnih.gov |

| 30% HFIP in DCM | 3 x 5 minutes | Identified as a mild condition for Mtt deprotection. researchgate.netresearchgate.net |

During the acidolytic cleavage of the Mtt group, a highly reactive Mtt carbocation is generated. researchgate.net This cation can potentially reattach to the deprotected cysteine thiol or react with other nucleophilic residues in the peptide chain, such as tryptophan. researchgate.net To prevent these undesirable side reactions, scavengers are added to the deprotection cocktail.

Triethylsilane (TES) and triisopropylsilane (TIS) are commonly used scavengers. peptide.comnih.govresearchgate.net These silanes act as cation traps by reducing the Mtt cation to methyltritylmethane, an inert species. sigmaaldrich.com The use of scavengers like TIS not only prevents side reactions but also drives the deprotection equilibrium towards completion by irreversibly consuming the Mtt cation. researchgate.netsigmaaldrich.com A typical deprotection solution might contain 1-5% TIS or TES. nih.govnih.gov The addition of scavengers is crucial for achieving high yields and purity of the deprotected peptide. researchgate.net

Ensuring the complete removal of the Mtt group before proceeding with subsequent synthetic steps is critical. Incomplete deprotection can lead to a mixture of products and complicate purification.

A straightforward and effective method for monitoring the progress of Mtt deprotection is through the visual detection of the Mtt cation. The Mtt cation imparts a distinct yellow color to the deprotection solution. researchgate.net The disappearance of this yellow color from the washing solutions is a qualitative indicator that the cleavage reaction is nearing completion. researchgate.net

For a more definitive endpoint determination, Thin Layer Chromatography (TLC) can be employed. A small aliquot of the cleavage mixture can be spotted on a TLC plate. Upon exposure to gaseous hydrochloric acid (HCl), the presence of the Mtt cation is visualized as an immediate orange or yellow spot. iris-biotech.de This allows for a sensitive detection of any remaining Mtt groups on the resin. The reaction is considered complete when this color test is negative. peptide.comsigmaaldrich.com

Monitoring Mtt Deprotection

Orthogonality of Mtt Deprotection with Other Protecting Groups

The concept of orthogonality in peptide synthesis refers to the ability to remove one type of protecting group under a specific set of conditions without affecting other protecting groups present in the molecule. iris-biotech.de The Mtt group is a key player in orthogonal protection strategies due to its selective lability.

One of the most significant advantages of the Mtt group is its orthogonality with tert-butyl (tBu) based protecting groups. researchgate.net The tBu group is commonly used to protect the side chains of amino acids such as aspartic acid, glutamic acid, serine, threonine, and tyrosine. iris-biotech.de The conditions used for Mtt removal, typically 1% TFA in DCM, are generally mild enough to leave tBu ethers and esters intact. 5z.comsigmaaldrich.com This compatibility allows for the selective deprotection of the cysteine thiol group while the rest of the peptide remains fully protected. This enables site-specific modifications on the cysteine residue, such as alkylation, acylation, or the formation of disulfide bridges, while the peptide is still attached to the solid support. peptide.comiris-biotech.de Studies have shown that even after extended exposure to 1% TFA, the cleavage of tBu groups can be minimal, although some loss may be observed over very long reaction times. 5z.com The addition of a small amount of methanol (B129727) to the deprotection solution has been reported to suppress the cleavage of tBu groups. 5z.com

Compatibility with Fmoc and Resin Linkers

A key aspect of the utility of Fmoc-D-Cys(Mtt)-OH in Fmoc/tBu solid-phase peptide synthesis (SPPS) is the high degree of compatibility between the Mtt deprotection conditions and the stability of both the Nα-Fmoc protecting group and the solid support's resin linker. csic.essigmaaldrich.com

Compatibility with the Fmoc Group: The Nα-Fmoc group is stable to the mild acidic conditions used to cleave the Mtt group. iris-biotech.de Fmoc deprotection requires basic conditions, typically a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.org Conversely, the Mtt group is stable to these basic conditions. iris-biotech.de This orthogonality is fundamental to the Fmoc/tBu strategy, allowing for the sequential and selective removal of these protecting groups without interference. iris-biotech.dewikipedia.org

Compatibility with Resin Linkers: The stability of the bond between the peptide and the solid-phase resin during Mtt deprotection is critical to prevent premature cleavage of the entire peptide chain. The compatibility largely depends on the acid lability of the chosen resin linker. nih.govgoogle.com

Highly Acid-Labile Linkers: Resins with highly acid-sensitive linkers, such as 2-chlorotrityl chloride (2-ClTrt) resin, present a challenge. The conditions used for Mtt removal (e.g., 1-2% TFA in DCM) can also lead to significant, sometimes complete, cleavage of the peptide from these resins. nih.govwiley-vch.de While this can be exploited for strategies involving the synthesis of protected peptide fragments, it is generally undesirable when on-resin modification is the goal. peptide.com Research has shown that under mild acetic acid conditions used to cleave peptides from 2-chlorotritylchloride resins, only 3% to 8% of Mtt groups are removed, indicating that careful selection of cleavage conditions is paramount. peptide.com

Moderately Acid-Labile Linkers: Linkers like Rink Amide are more acid-labile than Wang linkers. google.com While Mtt deprotection with 1% TFA can be achieved, there is a risk of some premature cleavage from the Rink Amide resin. sigmaaldrich.com The addition of scavengers like triisopropylsilane (TIS) is often recommended to minimize this. rsc.orgsigmaaldrich.com

Acid-Stable Linkers: Linkers that require high concentrations of TFA for cleavage, such as the Wang linker, are generally compatible with the mild conditions used for Mtt deprotection. google.com For example, the hydrazone linker is reported to be completely stable during standard Fmoc SPPS and tolerates treatment with 5% TFA/DCM, allowing for selective Mtt removal. iris-biotech.de

Below are tables summarizing the compatibility and conditions.

Table 1: Mtt Deprotection Reagent Compatibility

| Reagent/Condition | Concentration | Typical Use | Compatibility Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) in DCM | 1-5% | Standard Mtt deprotection | Can cause premature cleavage from highly acid-labile resins like 2-ClTrt. nih.govwiley-vch.de Risk of partial cleavage from moderately labile resins like Rink Amide. sigmaaldrich.com |

| Hexafluoroisopropanol (HFIP) in DCM | 30% | Milder alternative for Mtt deprotection | Offers better selectivity and minimizes premature resin cleavage. researchgate.netresearchgate.net |

| Acetic Acid / Trifluoroethanol (TFE) / DCM | 1:2:7 or 1:1:8 | Mild Mtt deprotection | Can be used for selective cleavage, though potentially less efficient than TFA or HFIP cocktails. nih.govpeptide.com |

| Piperidine in DMF | 20% | Fmoc group deprotection | No effect on the Mtt group. wikipedia.orgiris-biotech.de |

Table 2: Resin Linker Stability During Mtt Deprotection

| Resin Linker | Acid Lability | Stability to 1-2% TFA in DCM | Recommended Use with Cys(Mtt) |

|---|---|---|---|

| 2-Chlorotrityl (2-ClTrt) | Very High | Low; significant premature cleavage is common. nih.gov | Not recommended for on-resin modifications; suitable for preparing protected fragments. peptide.com |

| Rink Amide | High | Moderate; some premature cleavage may occur. sigmaaldrich.com | Use with caution; optimization and scavengers are recommended. rsc.orgsigmaaldrich.com |

| Sieber | High | Moderate to High | Less sterically hindered than Rink, but similar acid lability. iris-biotech.de |

| Wang | Medium | High | Generally compatible and stable under Mtt deprotection conditions. google.com |

| Hydrazone Linker | Low (cleaved by other means) | Very High; stable to 5% TFA/DCM. iris-biotech.de | Excellent compatibility for on-resin modifications. iris-biotech.de |

Applications of Fmoc D Cys Mtt Oh in Advanced Peptide Synthesis Methodologies

On-Resin Selective Modification of Cysteine Residues

The 4-methyltrityl (Mtt) protecting group on the cysteine side chain of Fmoc-D-Cys(Mtt)-OH is prized for its unique lability. researchgate.net It can be selectively removed under mild acidic conditions while the peptide remains attached to the solid support (on-resin), leaving other acid-labile protecting groups, such as tert-butyl (tBu), intact. researchgate.net This orthogonality is fundamental to the selective modification of cysteine residues within a peptide sequence.

Post-Synthetic Derivatization

Once the Mtt group is removed, the newly exposed thiol group of the cysteine residue becomes a reactive handle for a variety of chemical modifications. This process, known as post-synthetic derivatization, allows for the introduction of diverse functionalities into the peptide structure.

A significant application of the on-resin deprotection of the Mtt group is the attachment of fluorescent labels. peptide.comresearchgate.net This strategy is invaluable for creating probes to study peptide trafficking, binding interactions, and for use in fluorescence resonance energy transfer (FRET) studies. researchgate.net After the selective removal of the Mtt group, a fluorescent dye, often containing a reactive group like a maleimide, can be specifically coupled to the cysteine's thiol group. This method ensures site-specific labeling, which is crucial for accurate biological analysis.

The selective deprotection of this compound on a solid support is also a key strategy for the bioconjugation of peptides to other molecules or surfaces. chemimpex.comchemimpex.com This allows for the creation of sophisticated constructs such as targeted drug delivery systems, diagnostic tools, and novel biomaterials. chemimpex.comchemimpex.com The free thiol group can react with various electrophilic partners on other biomolecules (like proteins or antibodies) or on functionalized surfaces, forming stable thioether bonds.

Directed Disulfide Bond Formation

The formation of disulfide bridges is a critical post-translational modification that dictates the three-dimensional structure and biological activity of many peptides and proteins. issuu.com this compound is instrumental in strategies aimed at forming these bonds in a controlled and directed manner. chemimpex.com

Strategies for Regioselective Disulfide Bridge Formation

In peptides containing multiple cysteine residues, controlling which cysteines pair to form disulfide bonds is a significant synthetic challenge. issuu.com The use of orthogonal protecting groups, such as Mtt in combination with other groups like Trityl (Trt) or Acetamidomethyl (Acm), is a powerful strategy to achieve regioselective disulfide bond formation. sigmaaldrich.comub.edu By selectively deprotecting one pair of cysteine residues while others remain protected, the first disulfide bond can be formed specifically.

Performing the oxidation step to form the disulfide bond while the peptide is still attached to the resin offers several advantages, including minimizing intermolecular side reactions due to the pseudo-dilution effect. sigmaaldrich-jp.com After the selective removal of the Mtt groups from two D-cysteine residues, an oxidizing agent can be introduced to facilitate the formation of the disulfide bridge. sigmaaldrich.com A common on-resin oxidation protocol involves the use of N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF). sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com

Table 1: On-Resin Oxidation Protocol Example

| Step | Reagent/Condition | Purpose |

| 1 | 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM) | Selective removal of the Mtt protecting group from the cysteine side chains. sigmaaldrich.com |

| 2 | Wash with DMF and DCM | Removal of residual acid and byproducts. sigmaaldrich.comsigmaaldrich.com |

| 3 | N-chlorosuccinimide (NCS) (2 eq.) in DMF | Oxidation of the free thiols to form a disulfide bond. sigmaaldrich.comsigmaaldrich.com |

| 4 | Wash with DMF and DCM | Removal of excess oxidizing agent and byproducts. sigmaaldrich.comsigmaaldrich.com |

This controlled, stepwise approach allows for the precise construction of complex cyclic peptides containing multiple, well-defined disulfide bridges, a feat made significantly more achievable through the use of this compound.

Sequential Deprotection and Oxidation

The synthesis of peptides with multiple disulfide bonds requires a strategy of sequential and regioselective disulfide bond formation. This is achieved by using a combination of orthogonal cysteine-protecting groups that can be removed under different conditions. This compound is a key component in such strategies. iris-biotech.de

The Mtt group can be selectively cleaved on the solid support in the presence of more robust protecting groups like acetamidomethyl (Acm) or tert-butyl (tBu). researchgate.netissuu.com For instance, in a peptide containing two cysteine residues, one protected with Mtt and the other with Acm, the Mtt group can be removed first using dilute TFA. rsc.orgiris-biotech.de The liberated thiol groups can then be oxidized on-resin to form the first disulfide bridge. Following this, the Acm group on the second pair of cysteines can be removed using iodine, and the second disulfide bond can be formed. This stepwise approach prevents the formation of undesired disulfide isomers.

The regioselective synthesis of cyclic peptides with two disulfide bridges has been successfully achieved using a combination of Mmt (a group similar to Mtt) and Dpm (diphenylmethyl) sulfhydryl protecting groups. sigmaaldrich.com The S-Mmt groups are removed with dilute TFA on the solid phase without affecting the S-Dpm groups, allowing for the formation of the first disulfide bridge. sigmaaldrich.com

| Protecting Group Combination | Deprotection Condition for First Group | Oxidation for First Bridge | Deprotection for Second Group | Oxidation for Second Bridge |

| Cys(Mtt) / Cys(Acm) | 1-2% TFA in DCM | On-resin oxidation (e.g., air, iodine) | Iodine | On-resin or solution oxidation |

| Cys(Mmt) / Cys(Dpm) | Dilute TFA | On-resin oxidation | 95% TFA | Solution oxidation |

This table illustrates common orthogonal pairs used with Mtt or similar groups for sequential disulfide bond formation.

Combination with Other Orthogonal Cysteine Protecting Groups (e.g., Cys(tBuS))

The principle of orthogonality extends to a variety of cysteine protecting groups, enabling the synthesis of highly complex, multi-disulfide-containing peptides. While the specific combination with tert-butylthio (tBuS or StBu) is less commonly detailed in the context of direct sequential oxidation with Mtt, the underlying strategy remains the same. The tBuS group is stable to TFA but can be removed by reduction with thiols like β-mercaptoethanol or phosphines. sigmaaldrich.comresearchgate.net

This creates a potential orthogonal pair with Mtt. The Mtt group would be removed with dilute acid, the first disulfide formed, and then the tBuS group could be removed under reducing conditions to liberate the second pair of thiols for subsequent oxidation. The S-tBu group is stable to iodine oxidation and TFA cleavage conditions, making it useful in selective deprotection schemes. peptide.com

A more frequently cited strategy involves the combination of Mtt with other acid-labile groups like Trityl (Trt) or base/reduction-labile groups. The general order of acid lability for trityl-based groups is Mmt > Trt > Mtt, although cleavage conditions can be fine-tuned. peptide.com The combination of Cys(Mtt) with Cys(Trt) and Cys(Acm) allows for a three-level orthogonal protection scheme, critical for synthesizing peptides with three disulfide bonds.

| Orthogonal Group | Mtt Deprotection | Orthogonal Group Deprotection | Key Features |

| Cys(Trt) | 1-2% TFA/DCM | 90% TFA or CuSO4/cysteamine issuu.com | Trt is more acid-labile than Mtt under certain conditions but can be rendered orthogonal. issuu.com |

| Cys(Acm) | 1-2% TFA/DCM | Iodine, Mercury(II) acetate (B1210297) peptide.com | Acm is stable to the acidic conditions used to remove Mtt. |

| Cys(tBu) | 1-2% TFA/DCM | Strong acid (e.g., TFMSA) or Hg(OAc)2 peptide.com | tBu is stable to standard TFA cleavage, offering orthogonality. peptide.com |

| Cys(tBuS) | 1-2% TFA/DCM | Reducing agents (e.g., β-mercaptoethanol) sigmaaldrich.com | Offers a different chemical dimension for deprotection (reduction vs. acidolysis). |

This table summarizes the orthogonality of Mtt with other common cysteine protecting groups.

Synthesis of Complex Peptide Architectures

This compound is instrumental in the construction of non-linear and structurally constrained peptides, such as branched and cyclic peptides.

Branched Peptides

Branched peptides, including Multiple Antigenic Peptides (MAPs), are synthesized by creating a lysine (B10760008) core from which peptide chains can be extended. iris-biotech.de The use of Fmoc-Lys(Mtt)-OH, an analogue to this compound, is a well-established method for this purpose. researchgate.net Similarly, this compound allows for the introduction of a branch point at a specific cysteine residue.

The synthetic strategy involves assembling the main peptide chain using standard Fmoc solid-phase peptide synthesis (SPPS). springernature.com At the desired branching point, this compound is incorporated. mdpi.com After the completion of the main chain, the Mtt group is selectively removed on-resin using a mild acid solution. researchgate.net This unmasks the thiol side chain, which can then be used as an anchor point for building a second peptide chain or for conjugation with other molecules, such as PEG derivatives. iris-biotech.deub.edu

Cyclic Peptides

Cyclization is a common strategy to enhance the metabolic stability, bioavailability, and receptor-binding affinity of peptides. iris-biotech.deissuu.com this compound is a versatile building block for synthesizing various types of cyclic peptides. iris-biotech.deiris-biotech.de

For head-to-tail cyclization involving a disulfide bridge, the peptide sequence is synthesized on a resin, typically incorporating a single cysteine residue protected with an acid-labile group like Trt or Mtt. nih.gov After the linear peptide is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed. The resulting linear peptide with a free thiol is then subjected to oxidation under dilute conditions to facilitate intramolecular disulfide bond formation between the N-terminal and C-terminal cysteines, yielding a cyclic monomer. nih.gov While this method is straightforward, the use of orthogonal protecting groups like Mtt becomes crucial when more complex structures with multiple, specific disulfide bridges are required. iris-biotech.de

This compound can also be employed in creating side chain-to-side chain lactam bridges, although it is more common to use amino acids with carboxyl or amino side chains for this purpose, such as Asp/Glu and Lys/Orn. The principle of orthogonal protection, however, is directly transferable.

In a typical synthesis of a side-chain lactam bridge, amino acids with orthogonally protected side chains are incorporated into the peptide sequence. For example, Fmoc-Lys(Mtt)-OH can be paired with an amino acid bearing a selectively removable carboxyl protecting group, such as Fmoc-Asp(O-2-PhiPr)-OH. iris-biotech.desigmaaldrich.comnih.gov After assembling the linear peptide, the Mtt and 2-PhiPr groups are selectively removed on-resin with dilute TFA. nih.gov The newly freed side-chain amine of lysine and the carboxyl group of aspartic acid are then coupled on-resin using standard peptide coupling reagents to form the lactam bridge. iris-biotech.denih.gov This strategy allows for the creation of cyclic structures with defined ring sizes and conformations. researchgate.net The use of this compound in a similar fashion would involve converting the deprotected thiol to a different functional group on-resin before cyclization.

| Cyclization Strategy | Key Residues & Protecting Groups | Deprotection Step | Cyclization Step |

| Head-to-Tail Disulfide | C-terminal Cys(Trt/Mtt) | Global deprotection/cleavage | Solution phase oxidation of free thiol |

| Side Chain-to-Side Chain Lactam | Lys(Mtt) and Asp/Glu(O-2-PhiPr) | 1% TFA in DCM (removes both Mtt and 2-PhiPr) sigmaaldrich.comnih.gov | On-resin coupling (e.g., PyAOP/DIPEA) nih.gov |

This table outlines the key steps and reagents for synthesizing different cyclic peptide architectures using Mtt-protected amino acids.

Peptide-Based Therapeutics and Bioconjugates

The strategic application of this compound is pivotal in the development of sophisticated peptide-based therapeutics and bioconjugates. chemimpex.comchemimpex.com The unique chemical properties of this building block, specifically the orthogonal protection offered by the Fluorenylmethoxycarbonyl (Fmoc) and 4-methyltrityl (Mtt) groups, provide chemists with precise control over peptide modification, which is essential for creating complex, functional biomolecules. peptide.comiris-biotech.de

The primary advantage of using this compound in Solid-Phase Peptide Synthesis (SPPS) lies in the differential lability of its protecting groups. The Fmoc group, protecting the α-amino group, is base-labile and is removed at each step of peptide chain elongation using a base like piperidine (B6355638). iris-biotech.dersc.org In contrast, the Mtt group, which protects the thiol side chain of the D-cysteine residue, is exceptionally sensitive to acid. researchgate.net It can be selectively cleaved on the solid support using very mild acidic conditions, typically a 1% solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), without disturbing other acid-labile protecting groups (like tert-butyl) or cleaving the peptide from the resin. peptide.comresearchgate.netnih.gov

This orthogonality is instrumental in the synthesis of advanced bioconjugates. Once the full-length peptide has been assembled, the Mtt group can be selectively removed to expose a reactive thiol (-SH) group on the cysteine side chain. This thiol serves as a specific handle for the covalent attachment of various functional moieties. Researchers leverage this capability for a range of applications:

Targeted Drug Delivery: The exposed thiol can be conjugated with cytotoxic drugs to create peptide-drug conjugates (PDCs). In one approach, a Gonadotropin-releasing hormone (GnRH) derivative was synthesized incorporating a lysine residue with an Mtt-protected side chain. semmelweis.hu Following selective deprotection, a spacer and the chemotherapy drug doxorubicin (B1662922) were attached, creating a conjugate designed to target cancer cells expressing GnRH receptors. semmelweis.hu This strategy aims to increase the efficacy of the drug while minimizing systemic toxicity.

Theranostic Agents: Fmoc-protected amino acids with Mtt side-chain protection are used to build complex conjugates for theranostics—agents that combine therapeutic and diagnostic capabilities. nih.govbeilstein-journals.org For instance, researchers have designed ligand-targeted conjugates carrying both a fluorescent tag for imaging and a chelating core for a radiotracer or cytotoxic molecule. nih.govbeilstein-journals.org The selective deprotection of the Mtt group is a critical step that allows for the specific attachment of these functional parts to the peptide scaffold.

Peptide Ligands and Biomaterials: The ability to precisely modify cysteine residues enables the synthesis of peptide ligands for drug delivery systems and the creation of novel biomaterials. chemimpex.com The specific attachment of peptides to surfaces or other molecules is a key process in developing advanced diagnostic tools and targeted therapies. chemimpex.com

The table below summarizes research findings on the application of Mtt-protected amino acids in the synthesis of peptide conjugates.

| Peptide/Conjugate Type | Mtt-Protected Amino Acid | Attached Moiety | Research Goal |

| GnRH-III Derivative | Fmoc-L-Lys(Mtt)-OH | GFLG tetrapeptide spacer and Doxorubicin | Targeted cancer therapy semmelweis.hu |

| PSMA-Targeting Conjugate | Fmoc-Lys(Mtt)-OH | Rhodamine B (fluorescent tag) | Cancer theranostics and imaging nih.govbeilstein-journals.org |

| Peptide Amphiphiles | Cys(Mtt) | Bioactive, cell-penetrating peptides | Construction of self-assembling micelles for drug delivery researchgate.net |

| Diacetylated Linear Peptide | Fmoc-Lys(Mtt)-OH | Acetyl group | Development of Src SH3 domain binding ligands chapman.edu |

Challenges and Considerations in Utilizing Fmoc D Cys Mtt Oh

Potential Side Reactions During Deprotection and Synthesis.bachem.comnih.govacs.org

The chemical reactivity of the cysteine residue, even when protected, makes it susceptible to several side reactions during the course of peptide synthesis. rsc.orgnih.gov These can impact the yield, purity, and biological activity of the final peptide.

The 4-methyltrityl (Mtt) group is prized for its acid lability, allowing for its selective removal while other protecting groups, such as tert-butyl (tBu) and Boc, remain intact. peptide.combeilstein-journals.orgresearchgate.net However, achieving complete deprotection of the Mtt group can sometimes be challenging and is dependent on the specific reaction conditions and the peptide sequence.

Incomplete removal of the Mtt group results in a heterogeneous mixture of the desired peptide and the Mtt-protected peptide, complicating purification efforts. nih.gov The deprotection is typically carried out using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govresearchgate.net Factors that can influence the efficiency of deprotection include the concentration of TFA, the duration of the treatment, and the number of deprotection cycles. For instance, repeated treatments with 1% TFA in DCM may be necessary to ensure complete removal of the Mtt group from a lysine (B10760008) side chain, and even then, monitoring is crucial. researchgate.net The use of scavengers, such as triisopropylsilane (B1312306) (TIS), is also important to prevent the reattachment of the cleaved Mtt cation to the free thiol group. nih.govsigmaaldrich.com

Table 1: Conditions for Mtt Deprotection and Associated Observations

| Reagent/Condition | Observation | Reference |

| 1% TFA in DCM | Standard condition for selective deprotection. Multiple treatments may be required. | researchgate.net |

| 1.1% TFA in DCM/TIS (97:3) | Effective for cleavage, which can be monitored by the color change of the Mtt-cation. | iris-biotech.de |

| 30% Hexafluoroisopropanol (HFIP) in DCM | A milder alternative for Mtt deprotection. | researchgate.net |

| Incomplete removal | Leads to product heterogeneity and purification challenges. | nih.gov |

A significant challenge, particularly when cysteine is the C-terminal residue, is the risk of epimerization—the conversion of the D-cysteine to its L-enantiomer. bachem.comnih.gov This side reaction is problematic as it can alter the peptide's three-dimensional structure and biological activity. mdpi.com The resulting diastereomers are often difficult to separate due to their similar physical properties. mdpi.com

Cysteine is particularly susceptible to epimerization due to the acidity of its α-proton, which can be abstracted by the bases used for Fmoc deprotection (e.g., piperidine). nih.govacs.org This is especially pronounced when the cysteine is attached to the resin at the C-terminus. nih.gov The mechanism can proceed through either oxazolone (B7731731) formation or direct proton abstraction. nih.govnih.gov

Several strategies have been developed to minimize C-terminal cysteine epimerization. These include the use of milder bases for Fmoc deprotection, such as 4-methylpiperidine (B120128) buffered with OxymaPure, and the selection of appropriate resins, like 2-chlorotrityl chloride resin, which can reduce the extent of this side reaction. nih.govacs.org

Table 2: Factors Influencing C-terminal Cysteine Epimerization

| Factor | Effect | Mitigation Strategies | Reference |

| Base for Fmoc deprotection | Strong bases like piperidine (B6355638) increase epimerization risk. | Use of milder bases (e.g., 4-methylpiperidine) or buffered base solutions. | acs.org |

| Resin type | Wang-type resins can exacerbate epimerization. | Utilization of 2-chlorotrityl type resins. | sigmaaldrich.com |

| Activation method | Base-mediated carboxyl activation can promote racemization. | Use of activation methods under acidic/neutral conditions (e.g., DIPCDI/HOBt). | sigmaaldrich.com |

| Peptide sequence | The sequence can influence the rate of epimerization. | Sequence-specific optimization of conditions. | nih.gov |

Optimization of Reaction Conditions for Specific Peptide Sequences.nih.gov

The optimal conditions for incorporating Fmoc-D-Cys(Mtt)-OH and for its subsequent deprotection are often sequence-dependent. sigmaaldrich.com A "one-size-fits-all" approach is rarely successful, and optimization is frequently required to maximize yield and purity.

For example, the efficiency of Mtt group removal can be affected by the surrounding amino acid residues. Steric hindrance from bulky neighboring groups may necessitate longer deprotection times or higher concentrations of TFA. Conversely, for peptides sensitive to acid, milder conditions such as using 30% hexafluoroisopropanol (HFIP) in DCM might be preferable. researchgate.net

Microwave-assisted SPPS has been shown to accelerate both coupling and deprotection steps. However, elevated temperatures can also increase the risk of side reactions like epimerization. sigmaaldrich.comacs.org Therefore, careful optimization of microwave parameters, such as temperature and irradiation time, is crucial when using this compound, especially for temperature-sensitive couplings. acs.org For instance, in the synthesis of Eptifibatide, a lower coupling temperature of 50°C was used specifically for the cysteine residue. acs.org

Comparison of D-Cys(Mtt) with L-Cys(Mtt) in Synthetic Applications

The primary difference between this compound and its L-enantiomer, Fmoc-L-Cys(Mtt)-OH, lies in the stereochemistry at the α-carbon. While their chemical reactivity is identical, the use of the D-enantiomer is a deliberate strategy to introduce a non-natural amino acid into a peptide sequence. This can have profound effects on the peptide's structure and function.

The incorporation of D-amino acids can:

Increase proteolytic stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize L-amino acids.

Modulate biological activity: The change in stereochemistry can alter the peptide's conformation, leading to changes in receptor binding affinity and biological activity. researchgate.net

Induce specific secondary structures: D-amino acids can be used to induce specific turns or helical structures in peptides.

From a synthetic standpoint, the challenges and considerations for using this compound are largely the same as for its L-counterpart. Both are susceptible to the same side reactions, including incomplete deprotection and epimerization (which in the case of L-Cys would result in the D-isomer). However, the analytical distinction between the desired D-Cys peptide and any epimerized L-Cys-containing impurity is critical and requires robust chiral analytical methods. Studies have shown that D-cysteine and L-cysteine can exhibit different degrees of interaction with other molecules, which underscores the importance of enantiomeric purity. acs.org In some biological contexts, D-cysteine has been shown to have unique protective effects, further highlighting the functional non-equivalence of the two enantiomers. researchgate.net

Future Directions in Research with Fmoc D Cys Mtt Oh

Development of Novel Synthetic Protocols

Another area of development is the adaptation of Fmoc-D-Cys(Mtt)-OH for use in novel synthetic platforms beyond traditional SPPS. This could involve its incorporation into automated, flow-based peptide synthesizers, which promise faster reaction times and purer products. Research into the compatibility of this compound with enzymatic ligation methods is also a promising direction, potentially enabling the chemo-selective ligation of peptide fragments in a more biocompatible manner.

Exploration of New Applications in Chemical Biology

The unique handle provided by the deprotected thiol of the D-cysteine residue makes this compound a powerful tool for probing biological systems. Future research will undoubtedly focus on leveraging this for the design of novel chemical probes and therapeutic agents. One exciting avenue is the development of peptides capable of sensing specific cellular microenvironments. For instance, peptides could be designed where the cysteine thiol is initially masked, and only upon entering a specific reducing environment within a cell does it become available for reaction with a fluorescent reporter.

Furthermore, the incorporation of D-cysteine provides inherent resistance to proteolysis, a critical feature for in vivo applications. This makes peptides containing this compound attractive candidates for the development of new peptide-based drugs. Research will likely focus on creating peptides that can specifically target protein-protein interactions implicated in disease, with the cysteine residue serving as an anchor point for attaching cytotoxic payloads or imaging agents.

Advanced Strategies for Macrocyclization and Ligand Conjugation

The selective deprotection of the Mtt group is a cornerstone for the synthesis of complex cyclic peptides and peptide conjugates. Future research will continue to build on this, developing more sophisticated strategies for creating novel molecular architectures.

Macrocyclization:

Thiol-based cyclization is a powerful technique for constraining peptide conformation, often leading to increased receptor affinity and stability. Researchers are exploring new "stapling" chemistries that utilize the cysteine thiol. This includes the development of novel bifunctional linkers that can react with the deprotected thiol of Cys(Mtt) and another amino acid side chain within the peptide sequence, creating structurally diverse cyclic peptides.

| Cyclization Strategy | Linker Type | Potential Advantage |

| Thioether Stapling | Bifunctional Alkyl Halides | Increased proteolytic stability |

| Michael Addition | Maleimides, Acrylates | Rapid and specific conjugation |

| Disulfide Bridging | Oxidation | Reversible cyclization |

Ligand Conjugation:

The ability to selectively unmask the cysteine thiol makes it an ideal site for attaching other molecules, such as small molecule drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG) to improve pharmacokinetic properties. Future efforts will focus on developing more efficient and site-specific conjugation chemistries. This includes the exploration of click chemistry reactions, such as thiol-yne and thiol-ene reactions, which offer high efficiency and orthogonality. The goal is to create well-defined peptide-drug conjugates and other bioconjugates with precise stoichiometry and functionality.

| Conjugation Chemistry | Reagent Type | Key Feature |

| Thiol-Maleimide | Maleimide-functionalized ligand | High specificity for thiols |

| Thiol-Ene Reaction | Alkene-functionalized ligand | Photo-initiated, spatiotemporal control |

| Native Chemical Ligation | Thioester-functionalized peptide | Formation of a native peptide bond |

Q & A

Q. What is the role of the Mtt (4-methyltrityl) protecting group in Fmoc-D-Cys(Mtt)-OH during peptide synthesis?

The Mtt group shields the thiol (-SH) side chain of cysteine to prevent premature oxidation or disulfide bond formation during solid-phase peptide synthesis (SPPS). Unlike the trityl (Trt) group, Mtt is cleaved under milder acidic conditions (e.g., 1–3% trifluoroacetic acid (TFA)), enabling orthogonal deprotection strategies. This allows selective side-chain modification in multi-cysteine peptides .

Q. What are the solubility and storage recommendations for this compound?

this compound is typically dissolved in dimethyl sulfoxide (DMSO) at 100 mg/mL (170.73 mM) with sonication. For stability, store at -20°C for short-term use (1 month) or -80°C for long-term storage (6 months). Ensure anhydrous conditions to prevent hydrolysis of the Mtt group .

Q. How is the purity of this compound validated in research settings?

High-performance liquid chromatography (HPLC) with ≥97% purity is standard. Analytical methods include reverse-phase HPLC using C18 columns and UV detection at 214 nm or 260 nm (Fmoc absorption). Mass spectrometry (MS) further confirms molecular weight integrity .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

Steric hindrance from the bulky Mtt group may reduce coupling efficiency. Mitigation strategies include:

- Extended coupling times : 2–4 hours with 5–10 equivalents of amino acid.

- Elevated temperature : 40–50°C to enhance reaction kinetics.

- Coupling reagents : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) for improved activation .

Q. What conditions enable selective Mtt deprotection without compromising other acid-labile groups (e.g., Trt or Boc)?

Mtt is removed with 1–3% TFA in dichloromethane (DCM) for 10–30 minutes, whereas Trt requires ≥20% TFA. This orthogonality allows sequential deprotection. For example, Mtt can be cleaved first to expose the cysteine thiol for disulfide bonding, while Trt-protected residues remain intact until final TFA cleavage .

Q. How can this compound be integrated into disulfide-rich peptide synthesis with controlled regiochemistry?

A stepwise approach is recommended:

- Step 1 : Synthesize the linear peptide with Mtt-protected cysteines.

- Step 2 : Cleave Mtt groups selectively on specific residues using 1% TFA/DCM.

- Step 3 : Oxidize exposed thiols (e.g., using iodine or air oxidation) to form intramolecular disulfides.

- Step 4 : Proceed with global deprotection (20% TFA) to remove remaining Trt or tert-butyl groups .

Q. What analytical challenges arise when characterizing peptides containing this compound intermediates?

Key challenges include:

- Mass spectrometry interference : The Mtt group (MW 243.3 g/mol) may fragment during MS, complicating data interpretation. Use high-resolution MS (HRMS) for accurate mass determination.

- HPLC retention shifts : Hydrophobic Mtt can cause broad peaks; optimize gradients with acetonitrile/water + 0.1% TFA.

- Thiol oxidation : Monitor for undesired disulfide formation via Ellman’s assay or LC-MS .

Q. How does the D-configuration of this compound influence peptide stability and bioactivity?

D-amino acids enhance proteolytic resistance and alter peptide conformation. For example, D-cysteine can stabilize β-turn structures or modulate receptor binding specificity. However, its impact on disulfide bond geometry (e.g., chirality) requires circular dichroism (CD) or NMR validation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.